molecular formula C10H7N3O3S B1201294 N-(5-Nitrothiazol-2-yl)benzamide CAS No. 64398-84-1

N-(5-Nitrothiazol-2-yl)benzamide

Cat. No.: B1201294
CAS No.: 64398-84-1
M. Wt: 249.25 g/mol
InChI Key: TYUHMMUUMWZPDB-UHFFFAOYSA-N
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Description

N-(5-Nitrothiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H8N3O3S and a molecular weight of 250.26 g/mol It is characterized by the presence of a nitro group attached to a thiazole ring, which is further connected to a benzamide moiety

Mechanism of Action

Target of Action

N-(5-Nitrothiazol-2-yl)benzamide is a nitroheterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that nitroheterocyclic compounds, such as this compound, interact with their targets to exert their effects . The specifics of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Nitroheterocyclic compounds are known to have broad-spectrum effects against various pathogens, suggesting they may affect multiple pathways . The downstream effects of these pathway alterations are currently under investigation.

Pharmacokinetics

It is known that nitazoxanide, a related nitroheterocyclic compound, is rapidly metabolized to an active metabolite, tizoxanide . This suggests that this compound may have similar pharmacokinetic properties. These properties can impact the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

Nitroheterocyclic compounds are known to have broad-spectrum effects against various pathogens . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-nitrothiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:

2-Amino-5-nitrothiazole+Benzoyl chlorideThis compound+HCl\text{2-Amino-5-nitrothiazole} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Amino-5-nitrothiazole+Benzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Nitrothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

N-(5-Nitrothiazol-2-yl)benzamide can be compared with similar compounds such as nitazoxanide and tizoxanide. These compounds share a similar thiazole ring structure but differ in their functional groups and specific applications:

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUHMMUUMWZPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214637
Record name Benzamido-2-nitro-5-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64398-84-1
Record name N-(5-Nitro-2-thiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64398-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamido-2-nitro-5-thiazole
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Record name 64398-84-1
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Record name Benzamido-2-nitro-5-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-nitro-2-thiazolyl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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